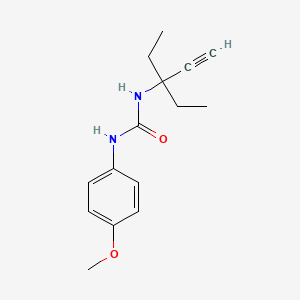
1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a unique structure with an ethylpentynyl group and a methoxyphenyl group, which may impart specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route could be:
Starting Materials: 3-Ethylpent-1-yne, 4-Methoxyaniline, and Phosgene.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen) and may require catalysts or specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions would depend on the desired scale and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea may have various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Ethylpent-1-yn-3-yl)-3-phenylurea: Lacks the methoxy group on the phenyl ring.
1-(3-Ethylpent-1-yn-3-yl)-3-(4-hydroxyphenyl)urea: Contains a hydroxy group instead of a methoxy group.
1-(3-Ethylpent-1-yn-3-yl)-3-(4-chlorophenyl)urea: Features a chloro group on the phenyl ring.
Uniqueness
1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the ethylpentynyl and methoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-8-10-13(19-4)11-9-12/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGRJFDYGNJPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
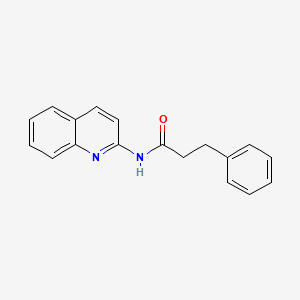
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
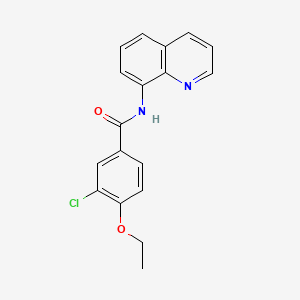
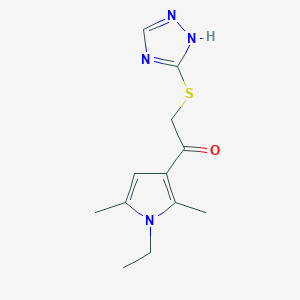
![3,5-Dimethyl-1-[(3-nitrophenyl)methyl]pyrazole](/img/structure/B5754799.png)

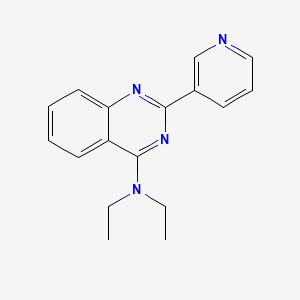
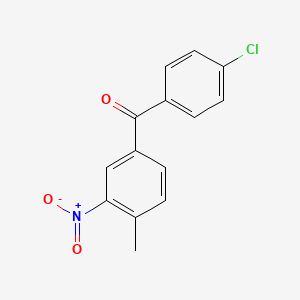

![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)

